molecular formula C24H26N2O4S2 B2999826 Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899965-91-4

Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No. B2999826
CAS RN: 899965-91-4
M. Wt: 470.6
InChI Key: XCLYQTSMQUTGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), and a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom, usually carbon). Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Research on compounds structurally related to "Methyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate" often focuses on understanding their metabolic pathways, which is crucial for drug development. A study conducted by Mette G. Hvenegaard et al. (2012) explored the metabolism of a novel antidepressant, Lu AA21004, identifying the involvement of various cytochrome P450 enzymes in its oxidative metabolism. This work is significant for designing drugs with optimized pharmacokinetic properties Identification of the Cytochrome P450 and Other Enzymes Involved in the In Vitro Oxidative Metabolism of a Novel Antidepressant, Lu AA21004.

Anticancer Research

In the realm of anticancer research, derivatives of piperazine, a core structure in the compound of interest, have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. L. Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, demonstrating significant antiproliferative activity, highlighting the potential of such compounds in cancer therapy Synthesis and In Vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines.

Development of Novel Pharmaceutical Agents

The compound's relevance extends to the development of novel pharmaceutical agents with specific biological activities. Studies such as the determination of non-peptide oxytocin receptor antagonists in human plasma by W. Kline et al. (1999) contribute to the field by developing analytical methods for novel compounds, aiding in the understanding of their pharmacological profiles Determination of a non-peptide oxytocin receptor antagonist in human plasma by automated pre-column derivatization and high performance liquid chromatography with fluorescence detection.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs that contain a piperazine ring work by interacting with biological receptors .

properties

IUPAC Name

methyl 3-[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S2/c1-17-9-10-21(18(2)15-17)25-11-13-26(14-12-25)32(28,29)23-20(19-7-5-4-6-8-19)16-31-22(23)24(27)30-3/h4-10,15-16H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLYQTSMQUTGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3C4=CC=CC=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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